Bis(4-methoxyphenyl)chloromethane
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[chloro-(4-methoxyphenyl)methyl]-4-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClO2/c1-17-13-7-3-11(4-8-13)15(16)12-5-9-14(18-2)10-6-12/h3-10,15H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXOMWGPGGXZCKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00443817 | |
| Record name | bis(4-methoxyphenyl)chloromethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00443817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7525-23-7 | |
| Record name | bis(4-methoxyphenyl)chloromethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00443817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Optimized Preparative Routes
Established Synthetic Pathways to Bis(4-methoxyphenyl)chloromethane
The established routes to this compound primarily involve the conversion of a precursor alcohol or alternative multi-step syntheses.
The most prominent and well-documented method for synthesizing this compound is through the direct chlorination of its corresponding alcohol, bis(4-methoxyphenyl)methanol. This process typically involves the reaction of the tertiary alcohol with a suitable chlorinating agent.
One highly effective method involves dissolving the bis(4-methoxyphenyl)methanol precursor in glacial acetic acid. Gaseous hydrogen chloride is then introduced into the solution under controlled temperature conditions to yield the final product. google.com This approach is noted for its high efficiency and the high purity of the resulting compound.
Common chlorinating agents for such conversions include:
Hydrogen Chloride (HCl): Used in a gaseous form in a solvent like glacial acetic acid, this method provides high yields and purity. google.com
Thionyl Chloride (SOCl₂): A common reagent for converting alcohols to alkyl chlorides. The reaction of bis(4-methoxyphenyl)methanol with thionyl chloride, often in a solvent like dichloromethane, would be a standard alternative. prepchem.comgoogle.com The byproducts of this reaction are sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas.
Oxalyl Chloride ((COCl)₂): Another versatile chlorinating agent that can be used for the conversion of alcohols. researchgate.net
The precursor, bis(4-methoxyphenyl)methanol, is itself synthesized through routes such as the reaction of a Grignard reagent derived from p-bromoanisole with benzophenone (B1666685), or via an organolithium intermediate. google.com
| Parameter | Description |
|---|---|
| Starting Material | Bis(4-methoxyphenyl)methanol |
| Reagent | Hydrogen Chloride (gas) |
| Solvent | Glacial Acetic Acid |
| Temperature | Cooled to 15°C, maintained below 20°C during reaction |
| Reaction Time | Stirred for 2 hours post-reagent addition |
| Workup | Filtration, washing with acetic acid and petroleum ether |
| Yield | 84% |
| Purity | >99% |
While the conversion from bis(4-methoxyphenyl)methanol is the most direct route, other theoretical pathways exist, primarily based on fundamental organic reactions.
Friedel-Crafts Reaction: A conceivable, though less common, alternative is a direct Friedel-Crafts-type reaction. This could involve the reaction of anisole (B1667542) (methoxybenzene) with a one-carbon electrophile like carbon tetrachloride (CCl₄) or chloromethyl methyl ether in the presence of a strong Lewis acid catalyst (e.g., AlCl₃). However, this approach presents significant challenges in controlling the reaction to achieve mono-substitution at the desired positions and avoiding unwanted side products, which would likely result in lower comparative efficiency and purity.
When comparing efficiencies, the route starting from the methanol precursor is demonstrably superior, offering high yields (84%) and excellent purity (>99%). google.com In contrast, methods like using concentrated hydrochloric acid for the chlorination result in lower purity (typically below 90%) and an undesirable reddish coloration of the product. google.com Using acetyl chloride can produce a high-quality product but is less economically viable due to higher costs. google.com
| Chlorinating Agent | Typical Conditions | Byproducts | Advantages | Disadvantages |
|---|---|---|---|---|
| Hydrogen Chloride (HCl) Gas | Glacial acetic acid solvent, <20°C google.com | H₂O | High yield and purity, cost-effective google.com | Requires handling of corrosive gas |
| Thionyl Chloride (SOCl₂) | Inert solvent (e.g., CH₂Cl₂), often with a base (e.g., pyridine) | SO₂, HCl | Effective, gaseous byproducts are easily removed | Reagent is toxic and moisture-sensitive; generates acidic gas |
| Concentrated HCl | Aqueous/organic solvent mix | H₂O | Low cost, readily available | Lower efficiency and product purity (<90%) google.com |
| Acetyl Chloride | Inert solvent (e.g., benzene) | Acetic Acid | Can produce high-quality product google.com | High cost, sensitive to water google.com |
Process Optimization for Enhanced Yields, Purity, and Atom Economy
Optimization of the synthesis focuses on maximizing product output and quality while minimizing waste and resource consumption. Key optimization parameters for the conversion of bis(4-methoxyphenyl)methanol to its chloride include:
Temperature Control: Maintaining a low temperature (cooling to 10-15°C and keeping the reaction below 20°C) during the addition of gaseous HCl is crucial for preventing side reactions and ensuring high purity. google.com
Purification Strategy: The choice of workup procedure significantly impacts purity. A specific sequence of washing the filtered product with acetic acid followed by petroleum ether has been shown to be effective in removing impurities and achieving purity levels greater than 99%. google.com
Reagent Selection: As noted, selecting gaseous HCl in acetic acid over alternatives like concentrated HCl or acetyl chloride represents an optimization that balances cost, yield, and purity. google.com
Atom Economy: Atom economy is a measure of how many atoms from the reactants are incorporated into the desired product. rsc.org For the primary synthesis via HCl: C₁₅H₁₆O₃ + HCl → C₁₅H₁₅ClO₂ + H₂O The atom economy is calculated as: [Mass of Product / Total Mass of Reactants] x 100. This substitution reaction inherently has an atom economy of less than 100% due to the formation of water as a byproduct.
| Reactant/Product | Formula | Molar Mass (g/mol) | Role |
|---|---|---|---|
| Bis(4-methoxyphenyl)methanol | C₁₅H₁₆O₃ | 244.29 | Reactant |
| Hydrogen Chloride | HCl | 36.46 | Reactant |
| This compound | C₁₅H₁₅ClO₂ | 262.73 | Desired Product |
| Water | H₂O | 18.02 | Byproduct |
| Atom Economy Calculation | [262.73 / (244.29 + 36.46)] x 100% = 93.6% |
Principles of Sustainable Chemistry in the Synthesis of this compound
Applying the principles of green chemistry to the synthesis aims to reduce its environmental impact.
Waste Prevention: The high yield (84%) of the optimized process contributes positively to waste prevention. google.com
Safer Solvents and Reagents: While effective, solvents like toluene (B28343) and glacial acetic acid have associated health and environmental considerations. google.com Research into greener alternatives is a key aspect of sustainable chemistry. nih.gov Furthermore, reagents like HCl gas and thionyl chloride are hazardous. More sustainable chlorinating systems, such as the combination of HCl and hydrogen peroxide (H₂O₂) or novel biocatalysts, are being explored for general alcohol chlorination. researchgate.netnih.gov
Energy Efficiency: Conducting the reaction at controlled, near-ambient temperatures (10-20°C) is more energy-efficient than processes requiring significant heating or cooling. google.com
Catalysis: While the primary route uses a stoichiometric reagent (HCl), exploring catalytic methods could further enhance sustainability. For instance, a "green Lucas reagent" derived from plants that hyperaccumulate zinc salts has been shown to be an effective and reusable catalyst for the chlorination of various alcohols. researchgate.net
| Green Chemistry Principle | Evaluation of the HCl/Acetic Acid Method |
|---|---|
| Waste Prevention | Good; high yield (84%) minimizes byproduct formation per unit of product. google.com |
| Atom Economy | Good for a substitution reaction (93.6%). |
| Less Hazardous Chemical Syntheses | Moderate; uses corrosive HCl gas and acetic acid. Safer than using benzene (B151609), which was common in older procedures. orgsyn.org |
| Designing Safer Chemicals | Not applicable to the synthesis method itself. |
| Safer Solvents and Auxiliaries | Moderate; Acetic acid is a bulk chemical but is corrosive. Petroleum ether is used for washing. Greener solvent alternatives could be explored. nih.gov |
| Design for Energy Efficiency | Good; reaction is performed at or below room temperature, minimizing energy input. google.com |
Reactivity Profiles and Mechanistic Elucidation
Examination of Carbocation Intermediates in Reaction Mechanisms
The central feature of bis(4-methoxyphenyl)chloromethane's reactivity is its propensity to form a highly stabilized secondary carbocation, the bis(4-methoxyphenyl)methyl cation, upon heterolytic cleavage of the carbon-chlorine bond.
The stability of the bis(4-methoxyphenyl)methyl carbocation is profoundly enhanced by the resonance effects of the two para-methoxy groups. masterorganicchemistry.comlibretexts.orglibretexts.org A positively charged species like a carbocation is electron-poor and is stabilized by any group that can donate electron density. libretexts.orgyoutube.com The methoxy (B1213986) group, with its lone pair of electrons on the oxygen atom, is a potent electron-donating group through resonance. youtube.com This allows the positive charge on the benzylic carbon to be delocalized across the two aromatic rings and, crucially, onto the oxygen atoms of the methoxy groups. libretexts.orglibretexts.org
This delocalization spreads the positive charge over a larger area, significantly lowering the energy of the carbocation intermediate. libretexts.org The ability to draw multiple resonance structures, where the charge is shared between the central carbon and the aromatic systems, is a key stabilizing factor. masterorganicchemistry.comlibretexts.org Consequently, benzylic carbocations are considerably more stable than their alkyl counterparts, and this stability is further amplified by electron-donating substituents like the methoxy group. libretexts.orgyoutube.com
The formation of the carbocation intermediate is highly dependent on the surrounding solvent environment. Polar solvents, particularly polar protic solvents, facilitate the ionization of the carbon-chlorine bond. They achieve this by stabilizing the resulting ions: the carbocation and the chloride anion. The solvent molecules orient themselves around the ions, dispersing the charge and lowering the energy of the transition state for ionization.
The rate of solvolysis of compounds like this compound is often used as a measure of solvent ionizing power. Studies on similar systems, such as the solvolysis of various chlorides in aqueous acetone, demonstrate the profound effect of the solvent on reaction rates. rsc.org The kinetics of these reactions are frequently analyzed using the Grunwald-Winstein equation, which correlates the rate constant of a solvolysis reaction with the ionizing power of the solvent. researchgate.net Reactions that proceed via an S_N1 mechanism, involving carbocation formation as the slow step, show a strong dependence on solvent polarity. youtube.com
Nucleophilic Substitution Pathways
The dominant reaction pathway for this compound is nucleophilic substitution, which proceeds readily due to the stability of the carbocation intermediate.
This leads to a first-order rate law, where the rate is proportional to the concentration of the substrate, this compound, but is independent of the nucleophile's concentration. youtube.comlibretexts.org This kinetic profile is a classic indicator of a reaction proceeding through a carbocation intermediate. youtube.com The rate of reaction is primarily influenced by factors that stabilize this intermediate, such as the resonance effects of the methoxy groups and the polarity of the solvent. libretexts.orglibretexts.org
Table 1: Factors Influencing Nucleophilic Substitution Pathways
| Factor | Influence on this compound Reactivity | Mechanism Favored |
| Substrate Structure | Secondary benzylic halide with two strong electron-donating groups. | S_N1 |
| Carbocation Stability | Highly stabilized by resonance with two para-methoxy groups. | S_N1 |
| Leaving Group | Chloride is a good leaving group, stabilized by solvation. | S_N1 / S_N2 |
| Solvent | Polar solvents stabilize the carbocation and leaving group. | S_N1 |
| Nucleophile | Rate is independent of the concentration of the nucleophile. | S_N1 |
If the central carbon of this compound were a chiral center, the S_N1 mechanism would predict a specific stereochemical outcome. The carbocation intermediate is planar (sp² hybridized), and the nucleophile can attack from either face of the plane with roughly equal probability. This typically leads to racemization, the formation of an equal mixture of enantiomers, resulting in a product with no net optical activity. libretexts.org
However, in some S_N1 reactions, a slight preference for inversion of configuration is observed. This is often explained by the concept of "ion pairs." Initially, the departing leaving group (chloride ion) may remain in close proximity to the carbocation, forming an intimate ion pair. This ion pair can shield one face of the carbocation, leading to a preferential attack by the nucleophile from the opposite side, resulting in inversion. As the ions become more separated and fully solvated, the attack becomes less selective, leading closer to complete racemization.
Electrophilic Reactivity and Aromatic Substitution Reactions
While the primary reactivity site is the electrophilic benzylic carbon, the two phenyl rings are electron-rich due to the activating effect of the para-methoxy groups. This makes them susceptible to electrophilic aromatic substitution (EAS). masterorganicchemistry.comyoutube.com In an EAS reaction, an electrophile attacks the aromatic ring, replacing a hydrogen atom. masterorganicchemistry.comyoutube.com
The methoxy groups are strong activating groups and are ortho, para-directors. Therefore, any electrophilic attack would be directed to the positions ortho to the methoxy groups. However, a competing and highly favorable reaction is the self-condensation or reaction with other nucleophilic aromatic species via a Friedel-Crafts-type alkylation. The highly stable bis(4-methoxyphenyl)methyl carbocation, once formed, is a potent electrophile itself and can readily alkylate other electron-rich aromatic rings. masterorganicchemistry.com This process, where the substrate itself generates the electrophile for an aromatic substitution, highlights the dual reactivity of the molecule.
Interactions with Lewis Acids and Bases in Reaction Catalysis
The catalytic activity involving this compound is primarily centered around the activation of the C-Cl bond. Lewis acids facilitate the departure of the chloride ion, generating a resonance-stabilized bis(4-methoxyphenyl)methyl carbocation. This highly electrophilic intermediate is then susceptible to attack by a wide range of nucleophiles. Conversely, Lewis bases can interact with the electrophilic carbon center or abstract a proton in certain reaction schemes, leading to different product outcomes.
The Role of Lewis Acids in Electrophilic Aromatic Substitution
In the realm of electrophilic aromatic substitution, particularly Friedel-Crafts type reactions, Lewis acids are indispensable. This compound can serve as an alkylating agent for aromatic compounds in the presence of a Lewis acid catalyst. The mechanism initiates with the coordination of the Lewis acid (e.g., AlCl₃, SnCl₄, TiCl₄) to the chlorine atom of this compound. This coordination polarizes the C-Cl bond, weakening it and facilitating its cleavage to form the bis(4-methoxyphenyl)methyl carbocation and a complex anion (e.g., [AlCl₄]⁻).
The generated carbocation, stabilized by the electron-donating methoxy groups through resonance, is a potent electrophile. It then attacks the electron-rich aromatic substrate, leading to the formation of a new carbon-carbon bond and a sigma complex (arenium ion). The final step involves the deprotonation of the sigma complex by the Lewis acid's complex anion, which regenerates the aromaticity of the substrate and releases the Lewis acid catalyst.
The choice of Lewis acid and reaction conditions can significantly impact the efficiency and selectivity of the alkylation. Stronger Lewis acids can lead to faster reaction rates but may also promote side reactions or decomposition.
| Catalyst | Substrate | Product | Reaction Conditions | Observations |
| AlCl₃ | Benzene (B151609) | 1,1-Bis(4-methoxyphenyl)-1-phenylmethane | Anhydrous conditions | Classic Friedel-Crafts alkylation. The strong Lewis acid promotes the formation of the carbocation. |
| SnCl₄ | Toluene (B28343) | 1,1-Bis(4-methoxyphenyl)-1-(p-tolyl)methane | Dichloromethane, 0 °C to rt | Milder Lewis acid, often leading to higher selectivity and fewer side products compared to AlCl₃. |
| TiCl₄ | Anisole (B1667542) | 1,1,2-Tris(4-methoxyphenyl)ethane | Nitro-methane, -20 °C | Can exhibit high catalytic activity and selectivity in specific applications. |
Interactions with Lewis Bases in Nucleophilic Substitution
While less common in the context of catalysis with this compound itself, Lewis bases can play a crucial role in reactions involving this substrate, often by acting as nucleophiles or by activating other reagents. For instance, in nucleophilic substitution reactions, a Lewis base can directly displace the chloride ion. However, in a catalytic cycle, a Lewis base would typically be involved in regenerating the active nucleophile or activating a pro-nucleophile.
For example, a tertiary amine, acting as a Lewis base, can facilitate the reaction of this compound with a nucleophile by acting as a halide abstractor or by deprotonating a weakly acidic nucleophile to increase its nucleophilicity.
In some instances, the interplay between Lewis acids and bases can be synergistic. For example, a Lewis acid might activate the this compound, while a chiral Lewis base could be employed to control the stereochemistry of the subsequent nucleophilic attack, leading to enantioselective products. However, specific documented examples of such cooperative catalysis with this compound are not prevalent in the literature.
The reaction of tris(4-methoxyphenyl)methyl chloride, a closely related compound, with sodium methoxide (B1231860) (a strong base) has been studied, and it was found that the reaction proceeds via a standard nucleophilic substitution pathway to yield the corresponding ether, without evidence of single electron transfer pathways that can sometimes be initiated by Lewis acids. This suggests that strong, non-catalytic bases tend to favor direct substitution.
| Catalyst Type | General Role | Example Catalyst | Potential Reaction | Mechanistic Insight |
| Lewis Base (amine) | Nucleophilic Catalyst / Halide Scavenger | Pyridine, Triethylamine | Substitution with a nucleophile | The Lewis base can either directly displace the chloride or deprotonate the nucleophile. |
| Lewis Base (phosphine) | Nucleophilic Catalyst | Triphenylphosphine | Not commonly reported | Phosphines are known to be effective nucleophilic catalysts but specific applications with this substrate are scarce. |
Applications in Complex Molecular Assembly
Involvement in Carbon-Carbon Bond Forming Reactions
Bis(4-methoxyphenyl)chloromethane is an effective electrophile for Friedel-Crafts alkylation reactions. wikipedia.orglibretexts.org In the presence of a Lewis acid catalyst, it can generate a stabilized bis(4-methoxyphenyl)methyl carbocation. This carbocation can then attack an aromatic ring to form a new carbon-carbon bond, leading to the synthesis of triarylmethane derivatives. wikipedia.org
The general mechanism involves the following steps:
Formation of the electrophile: (4-MeOC₆H₄)₂CHCl + AlCl₃ → (4-MeOC₆H₄)₂CH⁺ + AlCl₄⁻
Electrophilic attack on an arene: Ar-H + (4-MeOC₆H₄)₂CH⁺ → [Ar(H)CH(C₆H₄OMe-4)₂]⁺
Deprotonation to restore aromaticity: [Ar(H)CH(C₆H₄OMe-4)₂]⁺ + AlCl₄⁻ → Ar-CH(C₆H₄OMe-4)₂ + HCl + AlCl₃
This reaction is valuable for constructing complex carbon frameworks. For example, a key step in the synthesis of 3-(4'-methoxyphenyl)-2,2,4,4-tetramethylpentane involves the Lewis acid-catalyzed reaction between 1-acetoxy-1-(4'-methoxyphenyl)-2,2-dimethylpropane and a silyl (B83357) enol ether, which proceeds via a similar stabilized benzylic carbocation intermediate to form a crucial C-C bond. researchgate.net
Contributions to Heterocyclic Compound Synthesis
The bis(4-methoxyphenyl)methyl structural motif is present in various heterocyclic compounds. While not always synthesized directly from this compound, the related aldehyde, 4-methoxybenzaldehyde, is a common precursor. For instance, the synthesis of 3,3′-((4-methoxyphenyl)methylene)bis(4-hydroxyfuran-2(5H)-one) is achieved through a domino Knoevenagel–Michael reaction between tetronic acid and 4-methoxybenzaldehyde. mdpi.com This reaction assembles a complex heterocyclic structure containing the key methylene-bridged bis(4-methoxyphenyl) core. mdpi.com
Similarly, substituted isoxazoline (B3343090) rings, which are important five-membered heterocycles, can be synthesized via 1,3-dipolar cycloaddition reactions. One study reports the synthesis of N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin from 4-methoxybenzaldoxime, demonstrating the incorporation of the 4-methoxyphenyl (B3050149) group into a heterocyclic system. mdpi.com These examples highlight the role of the methoxyphenyl moiety, provided by precursors like this compound or its analogues, in building diverse heterocyclic scaffolds.
Integration into Total Synthesis Efforts of Complex Natural Products and Analogues
The strategic use of protecting groups is a cornerstone of the total synthesis of complex natural products. The DMB group and its relatives are employed to mask reactive functional groups during multi-step syntheses.
A notable example is the total synthesis of human hepcidin, a peptide hormone rich in cysteine residues. The synthesis required a sophisticated protecting group strategy to achieve the correct pattern of four disulfide bonds. In this work, a safety-catch protecting group, S-4,4'-dimethylsulfinylbenzhydryl (Msbh), which is structurally related to the DMB group, was developed and utilized. nih.gov This highlights the importance of benzhydryl-type protecting groups in navigating the complexities of synthesizing intricate biomolecules. nih.gov
Furthermore, the methoxyphenyl motif itself is a common feature in natural products. The synthesis of (±)-Pauciflorol F, a natural product with potential anticancer activity, involves intermediates that contain the 4-methoxyphenyl group, underscoring its relevance in the architecture of bioactive molecules. udel.edu
Advanced Spectroscopic Characterization and Structural Analysis
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of bis(4-methoxyphenyl)chloromethane in solution. Both ¹H and ¹³C NMR provide a wealth of information regarding the molecular framework.
The ¹H NMR spectrum of this compound displays characteristic signals that confirm its primary structure. The protons on the two equivalent para-substituted methoxybenzene rings give rise to distinct doublets in the aromatic region, typically around 7.2-7.3 ppm and 6.8-6.9 ppm. The methoxy (B1213986) groups (-OCH₃) exhibit a sharp singlet at approximately 3.8 ppm. A key signal is the singlet for the methine proton (-CHCl-), which appears further downfield, confirming the presence of the chloromethyl group.
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The spectrum shows signals for the quaternary aromatic carbons, the protonated aromatic carbons, the methoxy carbons (around 55 ppm), and the methine carbon of the chloromethyl group. The chemical shift of the latter is particularly indicative of the direct attachment of the electronegative chlorine atom.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Bis(4-methoxyphenyl)methanol Derivatives
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aromatic CH | 7.29 – 7.22 (m) | 159.6, 158.9 |
| Aromatic CH | 6.87 (d, J = 8.6 Hz) | 134.3, 129.3 |
| Methine CH | 5.34 (s) | 113.7, 112.7 |
| Methoxy CH₃ | 3.81 (s), 3.78 (s) | 79.4, 55.2 |
Note: Data is for a related compound, bis(4-methoxyphenyl)methanol, and serves as a close approximation for the expected shifts in this compound. The presence of chlorine in place of the hydroxyl group would cause a downfield shift for the methine proton and carbon signals. rsc.org
While specific dynamic NMR studies on this compound are not extensively reported in the provided context, this technique can be invaluable for understanding the conformational dynamics of the molecule. rsc.org The two anisyl groups are not fixed in space and can rotate around the single bonds connecting them to the central methine carbon. At low temperatures, this rotation may become slow enough on the NMR timescale to result in the observation of distinct signals for otherwise equivalent protons and carbons, providing insights into the rotational barriers and preferred conformations of the molecule in solution.
Advanced Mass Spectrometric Techniques for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of this compound, as well as for gaining structural information through the analysis of its fragmentation patterns. libretexts.orgyoutube.com
High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula (C₁₅H₁₅ClO₂). The presence of chlorine is readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺) and fragment ions, with the ³⁵Cl and ³⁷Cl isotopes appearing in an approximate 3:1 ratio. asdlib.org
Electron ionization (EI) mass spectrometry typically leads to the fragmentation of the molecule. youtube.com For this compound, a prominent fragmentation pathway involves the loss of the chlorine atom to form a stable benzylic carbocation. This bis(4-methoxyphenyl)methyl cation would be a major peak in the spectrum. Further fragmentation could involve the loss of methyl groups or carbon monoxide from the methoxy moieties.
Table 2: Expected Key Fragments in the Mass Spectrum of this compound
| Fragment | Description |
| [M]⁺ | Molecular ion |
| [M-Cl]⁺ | Loss of a chlorine atom to form a stabilized carbocation |
| [M-OCH₃]⁺ | Loss of a methoxy group |
| [C₇H₇O]⁺ | A fragment corresponding to a methoxybenzyl cation |
X-ray Crystallography for Definitive Solid-State Structure Determination
In the solid state, the two phenyl rings would likely adopt a non-coplanar orientation to minimize steric hindrance. The tetrahedral geometry around the central carbon atom, bonded to two aryl groups, a hydrogen, and a chlorine, would be precisely determined. nih.gov Intermolecular interactions, such as weak hydrogen bonds or van der Waals forces, would dictate the crystal packing arrangement. researchgate.net
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound and can also provide information about its conformational state. nih.govresearchgate.net
The IR spectrum would show characteristic absorption bands for:
C-H stretching of the aromatic rings (typically above 3000 cm⁻¹) and the aliphatic methoxy and methine groups (below 3000 cm⁻¹).
C=C stretching vibrations within the aromatic rings (around 1600-1450 cm⁻¹).
C-O stretching of the ether linkage (a strong band typically in the 1250-1000 cm⁻¹ region).
C-Cl stretching , which would appear in the fingerprint region of the spectrum.
Raman spectroscopy provides complementary information and is particularly useful for identifying vibrations of non-polar bonds. The symmetric stretching of the aromatic rings would be expected to give a strong Raman signal.
Table 3: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |
| Aromatic C-H Stretch | 3100-3000 | IR, Raman |
| Aliphatic C-H Stretch | 3000-2850 | IR, Raman |
| Aromatic C=C Stretch | 1610-1580, 1500-1400 | IR, Raman |
| C-O-C Asymmetric Stretch | ~1250 | IR |
| C-O-C Symmetric Stretch | ~1030 | Raman |
| C-Cl Stretch | 800-600 | IR |
Theoretical and Computational Investigations
Quantum Chemical Calculations (Density Functional Theory) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the electronic structure and predicting the reactivity of Bis(4-methoxyphenyl)chloromethane. DFT methods calculate the electron density of a molecule to determine its energy and other properties. These calculations can reveal the distribution of electrons within the molecule, highlighting areas of high or low electron density, which are crucial for predicting how the molecule will interact with other chemical species.
For this compound, DFT calculations can elucidate the electronic effects of the two methoxyphenyl groups and the chlorine atom on the central carbon atom. The methoxy (B1213986) groups are electron-donating, which influences the stability of carbocation intermediates that may form during reactions. The chlorine atom, being electronegative, acts as a leaving group. The interplay of these electronic effects governs the molecule's reactivity.
Key parameters obtained from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive.
Table 1: Calculated Electronic Properties of this compound using DFT
| Parameter | Calculated Value | Significance |
| HOMO Energy | (Value) eV | Indicates the ability to donate electrons. |
| LUMO Energy | (Value) eV | Indicates the ability to accept electrons. |
| HOMO-LUMO Gap | (Value) eV | Relates to chemical reactivity and stability. |
| Dipole Moment | (Value) Debye | Measures the overall polarity of the molecule. |
| Mulliken Atomic Charges | C(central): (Value) | Predicts sites for nucleophilic or electrophilic attack. |
| Cl: (Value) | ||
| O(methoxy): (Value) |
Note: The values in this table are illustrative and would be derived from specific DFT calculations reported in scientific literature.
Molecular Modeling and Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions
While quantum chemical calculations provide detailed electronic information, molecular modeling and dynamics simulations offer insights into the physical behavior of molecules over time. For a flexible molecule like this compound, which has several rotatable bonds, conformational analysis is crucial.
Molecular mechanics force fields are used to model the potential energy surface of the molecule, allowing for the identification of stable conformers (low-energy states) and the energy barriers between them. The two phenyl rings can rotate relative to the central carbon atom, leading to various spatial arrangements. The preferred conformation will be a balance between steric hindrance and electronic effects.
Molecular dynamics (MD) simulations go a step further by simulating the movement of atoms in the molecule over a period of time, taking into account temperature and solvent effects. MD simulations can reveal the dynamic nature of the conformational landscape and how the molecule explores different shapes. Furthermore, these simulations are invaluable for studying intermolecular interactions, such as how this compound interacts with solvent molecules or other reactants. This is particularly important for understanding its behavior in solution, where most chemical reactions occur.
Table 2: Key Conformational Dihedral Angles and Interaction Energies for this compound
| Parameter | Description | Calculated Value |
| Dihedral Angle 1 (C-C-C-Cl) | Rotation around one of the phenyl-central carbon bonds. | (Value) degrees |
| Dihedral Angle 2 (C-C-C-Cl) | Rotation around the other phenyl-central carbon bond. | (Value) degrees |
| Intermolecular Interaction Energy | Energy of interaction with a specific solvent molecule (e.g., water). | (Value) kcal/mol |
Note: The values in this table are illustrative and would be obtained from specific molecular modeling and dynamics simulation studies.
Reaction Mechanism Elucidation through Computational Pathway Analysis and Transition State Modeling
Computational chemistry is a powerful tool for investigating reaction mechanisms. For this compound, a key reaction is nucleophilic substitution, where the chlorine atom is replaced by a nucleophile. The mechanism of such a reaction can be either SN1 (unimolecular) or SN2 (bimolecular).
Computational pathway analysis involves mapping the potential energy surface of the reaction. This allows for the identification of the reactants, products, any intermediates, and, crucially, the transition states. The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed.
By calculating the energies of the species involved, computational chemists can determine the activation energy for different possible pathways. For this compound, the stability of the potential bis(4-methoxyphenyl)methyl carbocation, due to the electron-donating methoxy groups, suggests that an SN1 mechanism is likely. Computational modeling can confirm this by comparing the activation energy for the SN1 pathway (involving the formation of the carbocation intermediate) with that of a hypothetical SN2 pathway.
Table 3: Calculated Energies for Species in the Solvolysis of this compound
| Species | Relative Energy (kcal/mol) |
| Reactant (this compound) | 0 |
| Transition State for C-Cl bond cleavage | (Value) |
| Carbocation Intermediate | (Value) |
| Transition State for Nucleophile Attack | (Value) |
| Product | (Value) |
Note: The values in this table are illustrative and would be the result of transition state modeling from published research.
Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data
Computational methods can predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions are highly valuable for interpreting experimental spectra and confirming the structure of a synthesized compound.
For this compound, DFT calculations can predict the 1H and 13C NMR chemical shifts. These calculated shifts can then be compared to the experimental NMR spectrum. A good correlation between the calculated and experimental data provides strong evidence for the proposed molecular structure. Discrepancies can point to incorrect assignments or suggest the presence of different conformers in solution.
Similarly, the vibrational frequencies of the molecule can be calculated and compared to an experimental IR spectrum. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as the stretching of the C-Cl bond or the bending of C-H bonds in the phenyl rings. This allows for a detailed assignment of the peaks in the experimental spectrum.
Table 4: Comparison of Calculated and Experimental Spectroscopic Data for this compound
| Spectroscopic Parameter | Calculated Value | Experimental Value |
| 13C NMR Chemical Shift (Central C) | (Value) ppm | (Value) ppm |
| 1H NMR Chemical Shift (Methine H) | (Value) ppm | (Value) ppm |
| IR Vibrational Frequency (C-Cl stretch) | (Value) cm-1 | (Value) cm-1 |
Note: The values in this table are illustrative. A detailed study would present a comprehensive comparison for all relevant atoms and vibrational modes.
Derivatization and Targeted Functionalization Strategies
Synthetic Modifications at the Chloromethane (B1201357) Moiety for Diverse Chemical Scaffolds
The chloromethane group is the primary site for synthetic modifications, readily undergoing nucleophilic substitution reactions. This reactivity allows for the introduction of a wide array of functional groups, leading to the formation of diverse molecular architectures.
The central carbon atom in bis(4-methoxyphenyl)chloromethane is electrophilic and susceptible to attack by nucleophiles. This reaction, often proceeding through an S\N2 mechanism, involves the displacement of the chloride leaving group by a nucleophile. libretexts.org For instance, reaction with alkoxides (RO⁻) yields ethers, a transformation known as the Williamson ether synthesis. youtube.commasterorganicchemistry.comyoutube.com Similarly, amines can displace the chloride to form corresponding amine derivatives.
These substitution reactions are fundamental in creating a variety of chemical scaffolds. The general scheme for these transformations can be represented as follows:
Where Nu⁻ represents a generic nucleophile.
| Nucleophile (Nu⁻) | Reagent Example | Product Class |
| Alkoxide (RO⁻) | Sodium methoxide (B1231860) (NaOCH₃) | Ether |
| Amine (RNH₂) | Ammonia (NH₃), Primary Amines | Amine |
| Thiolate (RS⁻) | Sodium thiomethoxide (NaSCH₃) | Thioether |
| Cyanide (CN⁻) | Sodium cyanide (NaCN) | Nitrile |
| Azide (B81097) (N₃⁻) | Sodium azide (NaN₃) | Azide |
The choice of nucleophile dictates the resulting functional group and, consequently, the chemical properties of the new molecule. For example, the introduction of an ether linkage can enhance lipophilicity, while an amine group can introduce basicity and potential for further functionalization.
Functionalization of the Aromatic Ring Systems to Tune Electronic and Steric Properties
The two 4-methoxyphenyl (B3050149) (anisyl) rings in this compound offer additional sites for chemical modification. The methoxy (B1213986) groups are electron-donating, activating the aromatic rings towards electrophilic aromatic substitution. This allows for the introduction of various substituents onto the benzene (B151609) rings, thereby tuning the electronic and steric properties of the molecule.
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. The position of substitution on the aromatic ring is directed by the existing methoxy group, which favors substitution at the ortho and para positions. Since the para position is already occupied by the chloromethyl-bearing carbon, substitution will primarily occur at the positions ortho to the methoxy groups.
Recent advancements in C-H functionalization offer more direct methods for modifying aromatic rings, providing alternatives to traditional electrophilic substitution. nih.govrsc.orgrsc.org These methods can allow for the introduction of functional groups at positions that are not easily accessible through classical methods.
Synthesis of Analogues for Structure-Reactivity Relationship Studies
The systematic synthesis of analogues of this compound is crucial for understanding structure-reactivity relationships. By systematically altering the substituents on the aromatic rings or modifying the central methane (B114726) unit, researchers can probe how these changes affect the molecule's chemical behavior.
For instance, replacing the methoxy groups with other substituents of varying electronic and steric nature (e.g., -H, -CH₃, -Cl, -NO₂) can provide valuable insights into the electronic effects on the stability of the corresponding carbocation and the rates of nucleophilic substitution reactions. A study on the reaction of tris(4-methoxyphenyl)methyl chloride with sodium methoxide highlighted the influence of the methoxy groups on the reaction pathway. rsc.org
The synthesis of these analogues often follows similar synthetic routes to the parent compound, starting from appropriately substituted benzophenone (B1666685) or benzaldehyde (B42025) precursors. For example, the synthesis of 3-(4'-methoxyphenyl)-2,2,4,4-tetramethylpentane and its cyclic analogues involved the reaction of 1-methoxy-2-methyl-1-trimethylsilyloxyprop-1-ene with a substituted acetoxypropane derivative. researchgate.net
The data gathered from studying these analogues, such as reaction rates and product distributions, can be used to develop quantitative structure-activity relationships (QSAR), providing a predictive understanding of how molecular structure influences chemical reactivity.
| Analogue | Modification | Purpose of Study |
| Bis(phenyl)chloromethane | Removal of methoxy groups | Investigate the role of electron-donating groups on reactivity. |
| Bis(4-chlorophenyl)chloromethane | Replacement of methoxy with chloro groups | Study the effect of electron-withdrawing groups. |
| (4-Methoxyphenyl)(phenyl)chloromethane | Asymmetric substitution | Examine the differential effects of substituted and unsubstituted rings. |
Precursors in the Development of Advanced Materials and Specialty Reagents
The unique structural and reactive properties of this compound and its derivatives make them valuable precursors for the development of advanced materials and specialty reagents.
One of the most significant applications is the use of the bis(4-methoxyphenyl)methyl (BPM) group as a protecting group in organic synthesis, particularly for alcohols. uwindsor.ca The BPM group can be introduced by reacting the alcohol with this compound. This protecting group is stable under various reaction conditions but can be selectively removed under specific acidic conditions. researchgate.net
The reactivity of the chloromethane moiety also allows for the incorporation of the bis(4-methoxyphenyl)methyl unit into larger molecular frameworks, leading to the synthesis of novel polymers and functional materials. For example, derivatives of bis(4-methoxyphenyl)amine have been synthesized and investigated as hole transport materials in perovskite solar cells. researchgate.net
Furthermore, the ability to functionalize the aromatic rings opens up possibilities for creating materials with tailored optical and electronic properties. For instance, the introduction of chromophoric or fluorescent groups could lead to the development of novel dyes or sensors. The synthesis of novel diphenyl ether-based bis-heterocycles from 4,4′-oxydibenzaldehyde, a related structure, highlights the potential for creating complex molecular architectures with interesting properties. nih.gov
Challenges, Innovations, and Future Research Directions
Development of More Efficient and Stereoselective Catalytic Synthetic Routes
While the synthesis of Bis(4-methoxyphenyl)chloromethane itself is a well-established process, current research is less focused on novel catalytic routes for its production and more on its application in facilitating complex, stereoselective syntheses. The dimethoxytrityl (DMTr) group is instrumental in synthetic strategies that require high degrees of stereocontrol.
Future research in this area will likely continue to leverage the properties of the DMTr group to steer the stereochemical outcome of reactions. The development of novel catalytic systems that can operate in synergy with DMTr-protected intermediates could lead to even more efficient and selective transformations, particularly in the synthesis of chiral drugs and nucleic acid-based therapeutics.
Expansion of Orthogonal Protecting Group Strategies in Complex Chemical Systems
The concept of orthogonal protection is fundamental to the synthesis of complex biopolymers and other multifaceted molecules. This strategy involves the use of multiple protecting groups, each of which can be removed under a specific set of conditions without affecting the others. The DMTr group is a cornerstone of such strategies, particularly in oligonucleotide synthesis.
In the solid-phase assembly of oligonucleotides, the DMTr group protects the 5'-hydroxyl of the growing chain and is selectively removed at the beginning of each coupling cycle with a mild acid. This allows for the stepwise addition of phosphoramidite (B1245037) monomers. shigematsu-bio.com This acid-lability is orthogonal to the base-labile protecting groups typically used for the nucleobases and the phosphate (B84403) backbone.
Innovations in this field involve the development of novel protecting groups to be used alongside the DMTr group to enable even more complex modifications. For instance, researchers have designed strategies to incorporate multiple functionalities into a single oligonucleotide by using a combination of protecting groups. An example is the use of the DMTr group for the 5'-end, an Fmoc group for a 3'-end modifier, and another internal modifier, allowing for stepwise conjugation at three distinct positions. chemie-brunschwig.ch Furthermore, orthogonal strategies are crucial for the chemical phosphorylation of oligonucleotides, where a protected phosphate group is added to the 5'-terminus. researchgate.net The design of these methods allows for the purification of the desired full-length, phosphorylated oligonucleotide from failure sequences. researchgate.net
A key challenge is the potential for depurination (loss of a purine (B94841) base) under the acidic conditions required for detritylation. researchgate.net Future work will focus on developing new protecting groups with finely tuned acid sensitivity or alternative deprotection methods to minimize this side reaction. The goal is to create more robust orthogonal systems that allow for the synthesis of increasingly complex and sensitive molecules with high fidelity.
Table 1: Examples of Orthogonal Protecting Groups used with DMTr
| Protecting Group | Chemical Name | Typically Protects | Removal Conditions | Orthogonal to DMTr |
|---|---|---|---|---|
| Fmoc | 9-fluorenylmethyloxycarbonyl | Amines | Base (e.g., piperidine) | Yes |
| Ac | Acetyl | Amines, Hydroxyls | Base | Yes |
| Bz | Benzoyl | Amines, Hydroxyls | Base | Yes |
Deeper Mechanistic Insights into Challenging Reaction Pathways
The primary reaction involving the derivative of this compound is its acid-catalyzed removal, a process known as detritylation. A thorough understanding of this reaction's mechanism is critical for optimizing synthesis protocols and minimizing unwanted side reactions.
Mechanistic studies have shown that the detritylation of a 5'-O-DMTr-protected nucleoside proceeds through the formation of a highly stable 4,4'-dimethoxytrityl carbocation. hud.ac.uk This carbocation is intensely colored, a property that is conveniently used to monitor the completeness of the reaction in automated synthesizers. The reaction is understood to proceed via a concerted general acid catalysis mechanism. hud.ac.uk The kinetics of this deprotection step have been studied in various solvents, revealing that solvent polarity has little effect on the equilibrium and rate constants. researchgate.net However, the presence of residual water can react with the carbocation to form the corresponding alcohol, which can influence the reaction equilibrium. hud.ac.uk
A significant challenge in this pathway is the acid-induced degradation of the DNA or RNA chain itself, most notably the depurination of adenosine (B11128) and guanosine (B1672433) residues. researchgate.net The rate of detritylation versus the rate of depurination is a critical parameter. Research has focused on optimizing the acidic conditions—exploring different acids like dichloroacetic acid and trichloroacetic acid at various concentrations and exposure times—to achieve complete detritylation while keeping depurination to a minimum. researchgate.netresearchgate.net It has been found that the DMTr group can be removed under much milder acidic conditions than traditionally used. researchgate.net
Future research will likely employ advanced spectroscopic and computational methods to further elucidate the reaction mechanism and the factors that influence side reactions. This deeper understanding could lead to the development of new detritylation reagents or conditions that are faster, more selective, and less damaging to the synthesized molecule, allowing for the creation of longer and more complex oligonucleotides.
Implementation of Sustainable and Scalable Synthetic Methodologies for Industrial Relevance
The principles of green chemistry and the need for cost-effective, large-scale production have driven innovations in the synthetic methodologies involving this compound and its applications. The focus is on reducing waste, avoiding hazardous solvents, and ensuring the scalability of the processes for industrial relevance, particularly for the production of therapeutic oligonucleotides.
A significant step towards sustainability has been the development of synthetic protocols that eliminate the use of chlorinated solvents like dichloromethane, which are traditionally used for the detritylation step. researchgate.net Research has demonstrated that dichloroacetic acid in alternative organic solvents such as toluene (B28343) can efficiently remove the DMTr group, enabling the synthesis of phosphorothioate (B77711) oligodeoxyribonucleotides on scales up to 80 mmol with high yield and purity. researchgate.net
The scalability of synthetic routes is a major consideration, especially for therapeutic applications. Efficient and practical large-scale syntheses of modified nucleosides, which are subsequently incorporated into oligonucleotides, have been reported. psu.edunih.gov These syntheses often rely on the DMTr group for hydroxyl protection and are designed to be robust and high-yielding. For example, a scalable route for the anti-HBV drug Clevudine has been developed. nih.govmdpi.com Similarly, the development of scalable methods for producing key intermediates for drugs like Sofosbuvir highlights the industrial importance of efficient protecting group strategies. nih.gov
Future directions in this area will continue to emphasize the development of greener and more scalable processes. This includes exploring novel solid supports and linker technologies that improve loading and yield, investigating recyclable reagents and catalysts, and implementing continuous flow manufacturing processes for oligonucleotide synthesis. The overarching goal is to make the production of nucleic acid-based therapeutics more environmentally friendly and economically viable.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Bis(4-methoxyphenyl)chloromethane, and what key intermediates are involved?
- Methodological Answer: this compound is synthesized via electrophilic alkylation reactions. A common approach involves substituting protective groups (e.g., Boc) with the electron-releasing 4,4′-dimethoxybenzhydryl (DMB) group. This requires preparing the compound through N-alkylation steps, often using aromatic nucleophilic substitution in polar solvents like acetonitrile to avoid cyclization side reactions . Key intermediates include cyclic sulfamidites and sulfamidates, which are oxidized to yield radiolabeling precursors.
Q. What purification techniques are recommended for this compound to ensure high yield and purity?
- Methodological Answer: Column chromatography with silica gel and gradient elution (e.g., ethyl acetate/hexane mixtures) is effective for isolating the compound. For crystalline derivatives, recrystallization from dichloromethane/hexane systems is advised, as demonstrated in analogous benzhydryl chloride syntheses . Purity should be confirmed via HPLC or NMR spectroscopy, with attention to residual solvent peaks.
Advanced Research Questions
Q. How can researchers mitigate unintended cyclization during the synthesis of N-protected derivatives using this compound?
- Methodological Answer: Cyclization side reactions arise from nucleophilic attack on the carbamate nitrogen. To suppress this:
- Use polar solvents (e.g., acetonitrile) to stabilize transition states and disfavor intramolecular reactions .
- Optimize catalytic systems: RuCl₃/NaIO₄ promotes selective oxidation of intermediates without triggering cyclization .
- Monitor reaction progress via TLC or LC-MS to identify early signs of side products.
Q. What role does this compound play in the development of fluorescent probes, and how are its photophysical properties characterized?
- Methodological Answer: The compound serves as a precursor for anthracene-based fluorophores (e.g., 9,10-bis(4-methoxyphenyl)-2-chloroanthracene). Key steps include:
- Synthesis: Ullmann coupling or Friedel-Crafts alkylation to attach methoxyphenyl groups .
- Characterization: UV-Vis spectroscopy (λmax ~400–450 nm) and fluorescence emission spectra quantify quantum yields. X-ray crystallography resolves solid-state packing and π-π interactions critical for fluorescence stability .
Q. How is this compound utilized in designing radiolabeled compounds for pharmacokinetic studies?
- Methodological Answer: The compound acts as a precursor for <sup>18</sup>F-labeled tracers:
- Radiolabeling Protocol: React with [<sup>18</sup>F]fluoride in anhydrous DMSO at 100–120°C for 10–15 minutes.
- Purification: Solid-phase extraction (C18 cartridges) removes unreacted fluoride.
- Validation: Radio-HPLC confirms radiochemical purity (>95%), while autoradiography tracks biodistribution in preclinical models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
